molecular formula C26H28FN3O B11038395 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one

Cat. No.: B11038395
M. Wt: 417.5 g/mol
InChI Key: ROSBBWDDYLJYEO-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinomethyl group, and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one with 4-fluoroaniline under acidic conditions to form the imino derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
  • 1-[(4-Fluorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-IJ]quinolin-8-yl 3,4,5-trimethoxybenzoate

Uniqueness

1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is unique due to the presence of the piperidinomethyl group, which enhances its solubility and bioavailability compared to similar compounds. This structural feature also allows for more diverse interactions with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C26H28FN3O

Molecular Weight

417.5 g/mol

IUPAC Name

3-(4-fluorophenyl)imino-6,11,11-trimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C26H28FN3O/c1-17-13-21-18(16-29-11-5-4-6-12-29)15-26(2,3)30-24(21)22(14-17)23(25(30)31)28-20-9-7-19(27)8-10-20/h7-10,13-15H,4-6,11-12,16H2,1-3H3

InChI Key

ROSBBWDDYLJYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)F)C(=O)N3C(C=C2CN5CCCCC5)(C)C

Origin of Product

United States

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